molecular formula C18H16N4O3S2 B2843983 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide CAS No. 897758-60-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide

Cat. No.: B2843983
CAS No.: 897758-60-0
M. Wt: 400.47
InChI Key: ZRXBFQJFTVTSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is a highly potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase involved in cell cycle regulation, metabolic processes, and neurodegenerative pathways. Its primary research value lies in its ability to induce hyperacetylation of alpha-tubulin and other cellular targets, leading to mitotic cell death in transformed cells. This mechanism has established it as a valuable chemical probe for investigating oncogenic processes and as a potential therapeutic strategy in various cancer models, including breast cancer and leukemia . Beyond oncology, this inhibitor is a critical tool for elucidating the role of SIRT2 in neurological disorders such as Parkinson's disease , where SIRT2 inhibition has been shown to confer protective effects in cellular and animal models. The compound's research applications extend to the study of cell plasticity and differentiation, with recent investigations exploring its utility in promoting reprogramming of somatic cells and modulating macrophage polarization through epigenetic mechanisms.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXBFQJFTVTSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazo[2,1-b]thiazole moiety
  • Sulfamoyl group
  • A phenyl ring

This combination suggests potential interactions with biological targets involved in various diseases, particularly cancer.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole can exhibit potent anticancer effects. For instance, a study demonstrated that certain derivatives showed significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, highlighting the potential for targeting specific kinases involved in tumor growth . The compound's structure allows it to inhibit cellular pathways critical for cancer cell survival.

Antimicrobial Activity

The compound's sulfamoyl group suggests possible antimicrobial properties. Related compounds have shown effectiveness against various pathogens, including fungi and bacteria. For example, studies on related thiazole derivatives indicated their potential as antifungal agents by inhibiting ergosterol synthesis in fungal cells . This mechanism is comparable to that of established antifungal drugs like ketoconazole.

In Vitro Studies

Compound Target Cell Line IC50 (μM) Activity
This compoundMV4-11 (AML)Not specifiedPotent against FLT3-dependent AML
Related Thiazole DerivativeCandida albicans1.23Effective antifungal activity
Related Thiazole DerivativeNIH/3T3 (normal cells)148.26Low cytotoxicity

The above table summarizes findings from various studies indicating the anticancer and antifungal activities of the compound and its derivatives. The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer and fungal cell lines.

Case Studies and Research Findings

  • Acute Myeloid Leukemia (AML) : A series of studies focused on imidazo[2,1-b]thiazole derivatives revealed significant inhibition of FLT3 kinase activity in AML cell lines. One derivative showed an IC50 value as low as 0.002 μM against MV4-11 cells, indicating high potency .
  • Antifungal Activity : Compounds structurally related to this compound were tested against Candida species. The results indicated that certain derivatives inhibited ergosterol synthesis effectively, showcasing potential as new antifungal agents .
  • Cytotoxicity Analysis : The cytotoxic effects of related compounds were evaluated against NIH/3T3 normal cells, demonstrating minimal toxicity at effective concentrations used for targeting cancer or fungal cells. This suggests a favorable therapeutic index for these compounds in clinical applications .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : SRT1720, a structurally complex analogue, demonstrates metabolic stress modulation via sirtuin activation, while the target compound’s sulfonamide group may favor kinase or protease inhibition .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole derivatives, but with distinct cyclization steps for the dihydroimidazo-thiazole core .

Pharmacological and Spectral Comparisons

Antiviral Activity

Imidazo[2,1-b]thiazole derivatives, such as 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones (), inhibit parvovirus B19 replication by interfering with viral DNA synthesis.

Spectral Characteristics

  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in tautomeric 1,2,4-triazoles () contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹) and νN-H (~3300 cm⁻¹) bands, highlighting distinct functional group signatures .
  • NMR Data : The dihydroimidazo-thiazole core in the target compound would exhibit aromatic proton signals at δ 7.2–8.1 ppm (similar to ’s imidazo-thiadiazole derivatives), while the sulfamoyl group’s NH₂ protons appear as a singlet near δ 7.5 ppm .

Q & A

Basic: How can researchers optimize the synthetic yield of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide?

Methodological Answer:

  • Stepwise Synthesis: Follow a multi-step route involving (1) coupling of the imidazo[2,1-b]thiazole core with a phenyl precursor via Buchwald-Hartwig amination, (2) sulfonylation using 4-sulfamoylbenzoyl chloride under anhydrous conditions, and (3) final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Critical Parameters: Optimize reaction temperature (60–80°C for amidation), pH (neutral for sulfonylation), and solvent choice (DMF for polar intermediates). Use inert gas (N₂/Ar) to prevent oxidation .
  • Yield Enhancement: Monitor reaction progress with TLC/HPLC; recrystallize intermediates to ≥95% purity before proceeding .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify imidazothiazole proton environments (δ 7.2–8.5 ppm) and sulfonamide NH₂ signals (δ 4.5–5.0 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm⁻¹) .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; target purity ≥98% .
  • Mass Validation: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Basic: How to design preliminary biological assays for this compound’s activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors linked to imidazothiazoles (e.g., kinases, urease) or sulfonamide targets (e.g., carbonic anhydrase) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorometric/colorimetric kits (e.g., urease inhibition via Berthelot method) with IC₅₀ calculations .
    • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/-negative bacteria and fungi .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

Advanced: How to establish structure-activity relationships (SAR) for modified analogs?

Methodological Answer:

  • Core Modifications: Introduce substituents (e.g., methyl, methoxy) at the phenyl or imidazothiazole rings to assess steric/electronic effects .
  • Functional Group Swaps: Replace sulfonamide with carboxamide or thiourea to evaluate binding affinity changes .
  • Computational Tools: Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., urease PDB: 4H9M) to predict binding modes .

Advanced: How to investigate target interaction mechanisms?

Methodological Answer:

  • Biophysical Methods: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Structural Biology: Co-crystallize the compound with its target (e.g., kinase domain) for X-ray diffraction (2.0–2.5 Å resolution) .
  • Cellular Pathways: Western blotting to track downstream markers (e.g., phosphorylated ERK for kinase inhibition) .

Advanced: How to resolve contradictory data in biological activity across studies?

Methodological Answer:

  • Orthogonal Assays: Cross-validate results using disparate methods (e.g., SPR vs. ITC for binding affinity) .
  • Batch Analysis: Re-synthesize the compound and test under standardized conditions to exclude batch variability .
  • Structural Reanalysis: Use 2D NMR (COSY, NOESY) to confirm no degradation or isomerization during assays .

Advanced: How to improve solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation Strategies: Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance bioavailability .
  • Accelerated Stability Testing: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.